1-(4-((4-(tert-butyl)phenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
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Overview
Description
The compound is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The molecule also has a sulfonyl group attached to a tert-butyl phenyl group, and a dimethylamino group .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, aromatic rings like the phenyl group can undergo electrophilic substitution . The sulfonyl group might also participate in substitution reactions .Scientific Research Applications
Organic Synthesis and Catalysis
- Synthesis of Cyclopentene and Cyclohexene Derivatives : Research into the synthesis of cyclopentene and cyclohexene derivatives via endo-mode ring closure of allenyl sulfones demonstrates the utility of sulfonyl-containing compounds in organic synthesis. This method showcases the application in constructing complex cyclic structures, which could be relevant for derivatives of the mentioned compound (Mukai, Ukon, & Kuroda, 2003).
Medicinal Chemistry and Drug Design
- Discovery of Farnesyltransferase Inhibitors : Studies on farnesyltransferase inhibitors for cancer therapy indicate that sulfonyl groups attached to heterocyclic frameworks enhance drug efficacy. The design and development of these inhibitors leverage the sulfonyl functionality for targeted cancer treatment, suggesting a potential area for the application of similar compounds (Hunt et al., 2000).
Future Directions
properties
IUPAC Name |
1-[4-(4-tert-butylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S2/c1-18(2,3)15-7-9-17(10-8-15)24(21,22)20-11-6-12-23-14-16(20)13-19(4)5/h7-10,16H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUAGGPHVOJCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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